Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea: is an organic compound with a complex structure that includes a cyclohexyl ring, a dimethylamino group, and a phenylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea typically involves the reaction of a cyclohexylamine derivative with a phenyl isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylurea: Similar structure but with a urea group instead of a thiourea group.
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylcarbamate: Contains a carbamate group instead of a thiourea group.
Uniqueness
The uniqueness of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
620960-29-4 |
---|---|
Molecular Formula |
C15H23N3S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H23N3S/c1-18(2)14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h3-5,8-9,13-14H,6-7,10-11H2,1-2H3,(H2,16,17,19)/t13-,14-/m1/s1 |
InChI Key |
YDBBQPLXSIFQKA-ZIAGYGMSSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.